molecular formula C14H12BrNO2S B1623236 N-(4-Bromobenzylidene)-p-toluenesulfonamide CAS No. 36176-90-6

N-(4-Bromobenzylidene)-p-toluenesulfonamide

Cat. No.: B1623236
CAS No.: 36176-90-6
M. Wt: 338.22 g/mol
InChI Key: PQUIUBJMRRZMDV-UHFFFAOYSA-N
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Description

N-(4-Bromobenzylidene)-p-toluenesulfonamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its bromine substitution on the benzylidene moiety and a sulfonamide group attached to the toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzylidene)-p-toluenesulfonamide typically involves the condensation reaction between 4-bromobenzaldehyde and p-toluenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzylidene)-p-toluenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: New biaryl compounds from Suzuki-Miyaura coupling.

    Reduction Products: Corresponding amines.

    Oxidation Products: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(4-Bromobenzylidene)-p-toluenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in substitution reactions, while the sulfonamide group can improve its solubility and stability in biological systems.

Properties

IUPAC Name

N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUIUBJMRRZMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407494
Record name N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36176-90-6
Record name N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36176-90-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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